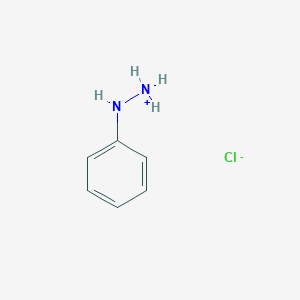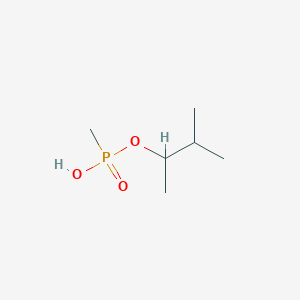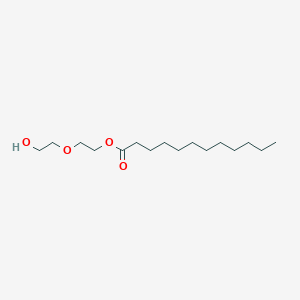
4-Metil-1,2,4-triazolina-3,5-diona
Descripción general
Descripción
4-Methyl-1,2,4-triazoline-3,5-dione is a heterocyclic compound containing a triazole ring and a nitro group. It is known for its high reactivity and is widely used as a dienophile in Diels-Alder reactions.
Aplicaciones Científicas De Investigación
4-Methyl-1,2,4-triazoline-3,5-dione has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
The primary target of 4-Methyl-1,2,4-triazoline-3,5-dione (also known as 4-Methyl-3H-1,2,4-triazole-3,5(4H)-dione) are conjugated dienes . The compound acts as a dienophile , forming stable adducts with conjugated dienes .
Mode of Action
4-Methyl-1,2,4-triazoline-3,5-dione interacts with its targets through a Diels-Alder cycloaddition reaction . This reaction is rapid and highly selective for conjugated dienes . The compound can also react with indole reaction partners, allowing for the reverse reaction to be induced at elevated temperatures .
Biochemical Pathways
The compound’s interaction with conjugated dienes leads to the formation of Diels-Alder cycloaddition products . These derivatives are suitable for analysis by gas chromatography . In some cases, the reaction proceeds through the formation of an aziridinium imide and an open zwitterionic intermediate .
Pharmacokinetics
Its molecular weight of 11307 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The result of the compound’s action is the formation of stable adducts with conjugated dienes . These adducts are formed through a Diels-Alder cycloaddition reaction, which is rapid and highly selective . The derivatives formed are suitable for analysis by gas chromatography .
Action Environment
The action of 4-Methyl-1,2,4-triazoline-3,5-dione can be influenced by environmental factors such as temperature . For instance, when the compound is combined with indole reaction partners, the reverse reaction can be induced at elevated temperatures . This allows for the compound to react with a different reaction partner, either reversibly or irreversibly depending on its exact nature .
Métodos De Preparación
4-Methyl-1,2,4-triazoline-3,5-dione can be synthesized through various methods. One common synthetic route involves the reaction of urazole with methyl iodide, followed by oxidation with lead tetraacetate. The compound is obtained as pink needles by sublimation at 40-50°C under reduced pressure . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Análisis De Reacciones Químicas
4-Methyl-1,2,4-triazoline-3,5-dione undergoes several types of chemical reactions, including:
Diels-Alder Reactions: It forms stable adducts with conjugated dienes, generating Diels-Alder cycloaddition products.
Oxidation Reactions: It can act as a mild oxidizing agent, converting alcohols to aldehydes or ketones.
Substitution Reactions: It can participate in electrophilic aromatic substitutions and other condensation reactions.
Common reagents and conditions used in these reactions include solvents like chloroform and methanol, and reaction temperatures typically range from 0°C to room temperature. Major products formed from these reactions include various cycloadducts and oxidized derivatives.
Comparación Con Compuestos Similares
4-Methyl-1,2,4-triazoline-3,5-dione is unique due to its high reactivity and selectivity in Diels-Alder reactions. Similar compounds include:
4-Phenyl-1,2,4-triazoline-3,5-dione: Used as a reagent for oxidation and dehydrogenation reactions.
N-Methyl-1,2,4-triazoline-3,5-dione: A powerful electrophile used in various synthetic applications.
These compounds share similar reactivity but differ in their specific applications and reactivity profiles.
Propiedades
IUPAC Name |
4-methyl-1,2,4-triazole-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2/c1-6-2(7)4-5-3(6)8/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYKNRLGZZNWEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N=NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157738 | |
| Record name | 4-Methyl-1,2,4-triazoline-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13274-43-6 | |
| Record name | 4-Methyl-1,2,4-triazoline-3,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013274436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-1,2,4-triazoline-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid](/img/structure/B123869.png)








![4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B123893.png)


